ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene derivatives are a class of organic compounds that contain a thiophene ring, a five-membered aromatic ring with one sulfur atom . They are widely used in the field of medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be confirmed using various spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, they can participate in condensation reactions, such as the Gewald reaction, to form aminothiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be determined using various techniques. For example, their density, boiling point, and refractive index can be measured .Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives have been extensively studied for their anticancer properties. The compound could potentially be synthesized into analogs that target kinase enzymes, which are crucial in the regulation of cell growth and proliferation. These analogs can induce apoptotic and autophagic cell death in cancer cells, making them promising candidates for cancer therapy .
Organic Electronics: Semiconductors
The thiophene ring is a fundamental component in the development of organic semiconductors. Its derivatives can be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s unique structure may contribute to improved charge transport properties in these devices .
Material Science: Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The sulfur-containing ring system can form protective layers on metal surfaces, preventing oxidation and degradation. The compound could be explored for its efficacy in protecting various metals and alloys .
Pharmaceutical Applications: Anti-inflammatory Drugs
Thiophene-based molecules exhibit significant anti-inflammatory properties. Derivatives of the compound could be developed into nonsteroidal anti-inflammatory drugs (NSAIDs), providing an alternative to existing medications with potentially fewer side effects .
Antimicrobial Activity
The structural framework of thiophene is known to possess antimicrobial properties. This compound could be modified to enhance its efficacy against a broad spectrum of bacteria and fungi, contributing to the development of new antibiotics .
Neuropharmacology: Anesthetics
Thiophene derivatives like articaine are used as local anesthetics. The compound could be investigated for its potential as a voltage-gated sodium channel blocker, which is essential for the development of new anesthetic agents .
Anti-atherosclerotic Properties
Atherosclerosis is a condition characterized by the hardening of arteries due to plaque buildup. Thiophene derivatives have been noted for their anti-atherosclerotic properties. Research into the compound could lead to new treatments that prevent or reverse the progression of this disease .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[(2-cyclohexylsulfanylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S2/c1-2-22-18(21)16-13-9-6-10-14(13)24-17(16)19-15(20)11-23-12-7-4-3-5-8-12/h12H,2-11H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDYYZLHBHSSRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.